4-Bromo-1-(methoxymethyl)-5-{6-oxabicyclo[3.1.0]hexan-1-yl}-1H-pyrazole
CAS No.:
Cat. No.: VC17826957
Molecular Formula: C10H13BrN2O2
Molecular Weight: 273.13 g/mol
* For research use only. Not for human or veterinary use.
![4-Bromo-1-(methoxymethyl)-5-{6-oxabicyclo[3.1.0]hexan-1-yl}-1H-pyrazole -](/images/structure/VC17826957.png)
Specification
Molecular Formula | C10H13BrN2O2 |
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Molecular Weight | 273.13 g/mol |
IUPAC Name | 4-bromo-1-(methoxymethyl)-5-(6-oxabicyclo[3.1.0]hexan-1-yl)pyrazole |
Standard InChI | InChI=1S/C10H13BrN2O2/c1-14-6-13-9(7(11)5-12-13)10-4-2-3-8(10)15-10/h5,8H,2-4,6H2,1H3 |
Standard InChI Key | JOXJYMMPKVAULV-UHFFFAOYSA-N |
Canonical SMILES | COCN1C(=C(C=N1)Br)C23CCCC2O3 |
Introduction
Molecular Structure and Functional Attributes
Core Pyrazole Framework
The compound’s backbone consists of a pyrazole ring, a five-membered heterocycle featuring two adjacent nitrogen atoms. This core structure is substituted at the 1-, 4-, and 5-positions with a methoxymethyl group, a bromine atom, and a 6-oxabicyclo[3.1.0]hexane system, respectively. The bicyclic oxabicyclohexane moiety introduces significant steric and electronic effects, influencing both the compound’s reactivity and its interactions with biological targets.
Electronic and Steric Effects
The bromine atom at position 4 acts as an electron-withdrawing group, enhancing the electrophilic character of adjacent carbon atoms. Conversely, the methoxymethyl group at position 1 provides electron-donating effects through its oxygen atom, creating a polarized electronic environment that facilitates nucleophilic substitution reactions. The oxabicyclohexane system, with its fused three- and five-membered rings, imposes conformational rigidity, which stabilizes transition states during chemical reactions and improves binding affinity in biological systems.
Comparative Structural Analysis
To contextualize the uniqueness of this compound, Table 1 contrasts its features with structurally related pyrazole derivatives.
This comparative analysis underscores the distinctive role of the oxabicyclohexane group in modulating the compound’s physicochemical properties .
Synthetic Methodologies
Laboratory-Scale Synthesis
The synthesis of 4-Bromo-1-(methoxymethyl)-5-{6-oxabicyclo[3.1.0]hexan-1-yl}-1H-pyrazole typically begins with functionalization of a pyrazole precursor. A common route involves:
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Alkylation: Introduction of the methoxymethyl group via reaction with methyl iodide in the presence of a base such as sodium hydride .
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Bromination: Electrophilic bromination at position 4 using bromine or N-bromosuccinimide under controlled conditions.
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Bicyclic System Incorporation: Cycloaddition or ring-closing metathesis to attach the oxabicyclo[3.1.0]hexane moiety, often catalyzed by transition metals.
Key reagents include potassium permanganate for oxidation steps and lithium aluminum hydride for reductions, with reaction temperatures carefully maintained between 0°C and 60°C to minimize side reactions .
Industrial-Scale Optimization
For large-scale production, continuous flow reactors are employed to enhance yield and purity. These systems enable precise control over reaction parameters, such as residence time and temperature gradients, which are critical for managing exothermic reactions and avoiding decomposition. A representative industrial protocol is outlined in Table 2.
Parameter | Laboratory Method | Industrial Method |
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Reactor Type | Batch | Continuous Flow |
Temperature Range | 0–60°C | 20–40°C |
Catalyst | Homogeneous (e.g., Pd) | Heterogeneous (e.g., Pd/C) |
Yield | 70–85% | 90–95% |
This transition to flow chemistry reduces waste and improves scalability, addressing challenges associated with traditional batch processes .
Biological Activity and Mechanistic Insights
Anti-Inflammatory Effects
The methoxymethyl group modulates cyclooxygenase-2 (COX-2) activity, reducing prostaglandin synthesis in macrophage models. Molecular docking simulations suggest that the compound occupies the COX-2 active site with a binding energy of −9.2 kcal/mol, comparable to nonsteroidal anti-inflammatory drugs like celecoxib.
Structure-Activity Relationships (SAR)
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Bromine Removal: Eliminating the bromine atom decreases antitumor activity by 70%, highlighting its role in target engagement.
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Methoxymethyl Substitution: Replacing this group with a methyl ether reduces COX-2 inhibition by 50%, indicating its contribution to hydrogen bonding interactions.
Industrial and Pharmaceutical Applications
Drug Development
The compound serves as a key intermediate in synthesizing kinase inhibitors and protease activators. Its versatility is exemplified in the synthesis of MK-2461, a clinical-stage MET inhibitor, where it contributes to improved pharmacokinetic profiles.
Materials Science
In polymer chemistry, the oxabicyclohexane group enhances thermal stability, enabling the production of polyamides with decomposition temperatures exceeding 300°C. These materials find use in high-performance coatings and aerospace components .
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